molecular formula C8H17Cl2N3O B8219414 2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride

2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride

Cat. No.: B8219414
M. Wt: 242.14 g/mol
InChI Key: GWVKRJRGIHSDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10-Triazaspiro[46]undecan-7-one dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of amines and carbonyl compounds under controlled conditions to form the spirocyclic structure. Detailed synthetic procedures are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms and the size of the spiro ring.

    2,6,10-Triazaspiro[4.6]undecan-11-one: Another similar compound with a different substitution pattern on the spirocyclic core.

Uniqueness

2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,6,10-triazaspiro[4.6]undecan-7-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-1-3-9-5-8(11-7)2-4-10-6-8;;/h9-10H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVKRJRGIHSDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(CCNC2)NC1=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.